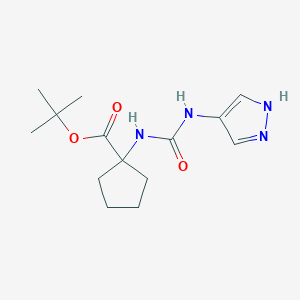
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate, also known as TPC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclopentane-based compound that contains a pyrazole ring and a tert-butyl group. This compound has shown promising results in various research fields, including medicinal chemistry, nanotechnology, and materials science.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is its ease of synthesis and incorporation into various drug delivery systems. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is also relatively stable and has a long shelf life, making it an ideal candidate for use in laboratory experiments. However, one limitation of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential area of research is the development of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate-based drug delivery systems for the treatment of various diseases. Another potential area of research is the study of the mechanism of action of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate, which could lead to the development of new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, the synthesis and characterization of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate derivatives could lead to the development of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate involves a multi-step process that begins with the reaction of tert-butyl cyclopentanone with hydrazine hydrate to form tert-butyl cyclopentanone hydrazone. The hydrazone is then reacted with ethyl chloroformate to form tert-butyl 1-(1H-pyrazol-4-ylcarbamoyl) cyclopentane-1-carboxylate. Finally, the tert-butyl group is deprotected using trifluoroacetic acid to obtain tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research fields. It has been shown to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has also been studied for its potential use in drug delivery systems, as it can be easily incorporated into liposomes and nanoparticles.
Eigenschaften
IUPAC Name |
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-13(2,3)21-11(19)14(6-4-5-7-14)18-12(20)17-10-8-15-16-9-10/h8-9H,4-7H2,1-3H3,(H,15,16)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCNOGNOTUENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)NC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)


![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)